molecular formula C12H14O3 B2888199 3-(4-Methoxyphenyl)pent-4-enoic acid CAS No. 207393-03-1

3-(4-Methoxyphenyl)pent-4-enoic acid

Cat. No.: B2888199
CAS No.: 207393-03-1
M. Wt: 206.241
InChI Key: UDGQZNQOSUOHQP-UHFFFAOYSA-N
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Description

Contextualization of 3-(4-Methoxyphenyl)pent-4-enoic Acid within Unsaturated Carboxylic Acid Chemistry

This compound is an example of a γ,δ-unsaturated carboxylic acid. The defining features of this molecule are a pent-4-enoic acid backbone substituted at the third carbon position with a 4-methoxyphenyl (B3050149) group. The interplay between the carboxylic acid, the terminal alkene, and the aromatic ring dictates its reactivity and potential applications.

Unsaturated carboxylic acids, in general, are recognized for their dual functionality. The carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, while the double bond can participate in addition reactions, oxidations, and polymerizations. lookchem.com The specific location of the double bond in a γ,δ-position relative to the carboxyl group, as seen in this compound, allows for specific intramolecular reactions and imparts unique stereochemical possibilities.

The synthesis of γ,δ-unsaturated esters and acids often employs sigmatropic rearrangements, with the Johnson-Claisen rearrangement being a particularly effective method. chemspider.comnih.govresearchgate.net This reaction utilizes an allylic alcohol and an orthoester to form a new carbon-carbon bond with high stereoselectivity. chemspider.com For this compound, the likely synthetic precursor is p-methoxycinnamyl alcohol, which reacts with triethyl orthoacetate. bldpharm.com The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a uchicago.eduuchicago.edu-sigmatropic rearrangement to yield the corresponding ester, followed by hydrolysis to the carboxylic acid. nih.gov A reported yield for this synthetic route is 88.0%. bldpharm.com

Table 1: Compound Identifiers for this compound

Identifier Value
CAS Number 207393-03-1
Molecular Formula C₁₂H₁₄O₃

Significance of Methoxyphenyl and Alkenyl Carboxylic Acid Motifs in Synthetic and Biological Sciences

The structural components of this compound, namely the methoxyphenyl group and the alkenyl carboxylic acid moiety, are significant in both synthetic and biological contexts.

The methoxyphenyl motif is a common feature in a wide range of biologically active compounds. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the electronic properties of the aromatic ring, affecting its reactivity and interaction with biological targets. Its presence can also impact a molecule's lipophilicity, which is a critical factor in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Compounds containing the methoxyphenyl group have been investigated for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

The alkenyl carboxylic acid motif is a versatile functional group in organic synthesis. As mentioned, the double bond and the carboxylic acid can be selectively modified to create a diverse range of derivatives. lookchem.com For instance, derivatives of pentenoic acid are of significant interest in pharmacology and materials science. organic-chemistry.org They can serve as building blocks for the synthesis of polymers and other materials with tailored properties. organic-chemistry.org In the biological realm, unsaturated fatty acids are fundamental components of cellular structures and play roles in various physiological processes. While simple pentenoic acids are less common in biological lipids, their derivatives are explored for their potential biological activities.

The combination of these two motifs in this compound results in a molecule with potential for further chemical exploration and possible biological relevance. While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, the known significance of its constituent parts suggests it as a candidate for investigation in medicinal chemistry and materials science.

Detailed Research Findings

While specific, peer-reviewed research dedicated solely to this compound is limited, its chemical properties can be inferred from the general reactivity of γ,δ-unsaturated carboxylic acids and compounds containing a methoxyphenyl group.

Chemical Synthesis and Reactivity:

As previously noted, the primary synthetic route to this compound is the Johnson-Claisen rearrangement. chemspider.comnih.govresearchgate.netbldpharm.com This method is known for its reliability and stereocontrol in forming γ,δ-unsaturated esters, which can then be hydrolyzed to the target carboxylic acid.

The reactivity of this compound is expected to be dictated by its three main functional components:

Carboxylic Acid: This group can be converted to esters, amides, acid chlorides, and alcohols through standard organic transformations.

Alkene: The terminal double bond can undergo hydrogenation to form the saturated analogue, 3-(4-methoxyphenyl)pentanoic acid. It can also undergo addition reactions with halogens or participate in polymerization.

Aromatic Ring: The methoxyphenyl ring can undergo electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions.

Spectroscopic Data:

A singlet for the methoxy group protons around 3.8 ppm.

Signals in the aromatic region (around 6.8-7.2 ppm) corresponding to the protons on the disubstituted benzene (B151609) ring.

Signals in the vinylic region (around 5.0-6.0 ppm) for the protons of the terminal alkene.

Signals in the aliphatic region for the protons at the C2, C3, and C4 positions.

A broad singlet for the acidic proton of the carboxylic acid, typically downfield.

For comparison, the related compound 4-phenylpent-4-enoic acid shows characteristic ¹H NMR signals at 5.37 ppm and 5.15 ppm for the vinylic protons and signals between 7.30-7.46 ppm for the aromatic protons. Its ¹³C NMR spectrum displays peaks at 179.7 ppm (carbonyl carbon), 146.8 and 140.6 ppm (alkene carbons), and in the 126-129 ppm range for the aromatic carbons.

Table 2: List of Compounds Mentioned

Compound Name
This compound
p-Methoxycinnamyl alcohol
Triethyl orthoacetate
4-Phenylpent-4-enoic acid

Properties

IUPAC Name

3-(4-methoxyphenyl)pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGQZNQOSUOHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl Pent 4 Enoic Acid and Analogues

Chemoenzymatic and Asymmetric Synthesis Strategies

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes, to achieve transformations that are often difficult to accomplish by purely chemical means. researcher.liferesearchgate.net This approach is particularly powerful for the asymmetric synthesis of chiral molecules, providing access to enantiomerically pure compounds.

Catalyticwikipedia.orgurfu.ru-Wittig Rearrangement in the Preparation of α-Hydroxy Half-Esters of 3-(4-Methoxyphenyl)pent-4-enoic Acid Derivatives

The wikipedia.orgurfu.ru-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allylic ethers into homoallylic alcohols via a concerted, pericyclic process. organic-chemistry.orgwikipedia.org This sigmatropic rearrangement proceeds with a high degree of stereocontrol, making it a valuable tool in asymmetric synthesis. wikipedia.org The reaction typically requires a strong base to generate the requisite carbanion intermediate at low temperatures, which then rearranges through a five-membered cyclic transition state. organic-chemistry.orgwikipedia.org

In the context of preparing derivatives of this compound, a catalytic asymmetric wikipedia.orgurfu.ru-Wittig rearrangement can be employed to introduce a hydroxyl group at the α-position with high stereoselectivity. For instance, an allyl ether precursor derived from a 3-(4-methoxyphenyl)pent-4-enoate scaffold can be subjected to rearrangement conditions using a chiral catalyst to yield α-hydroxy derivatives. Research has demonstrated the use of chiral N,N'-dioxide/Ni(II) complex catalysts and Cinchona-based primary amines to achieve high enantioselectivity in such rearrangements, producing valuable α-hydroxy ketones and esters. researcher.liferesearchgate.netresearchgate.net

A particularly effective strategy involves a chemoenzymatic one-pot cascade. This approach combines a metal-catalyzed asymmetric wikipedia.orgurfu.ru-Wittig rearrangement with an enzymatic hydrolysis step. researcher.life This synergistic catalysis can lead to enhanced enantiomeric purity of the final α-hydroxy half-ester product compared to a stepwise execution of the reactions. researcher.life

Table 1: Examples of Catalysts Used in Asymmetric wikipedia.orgurfu.ru-Wittig Rearrangements This table is generated based on data from the text and provides examples of catalyst types.

Catalyst Type Application Outcome
Chiral N,N'-dioxide/Ni(II) Complex Kinetic resolution of propargyloxy dicarbonyl compounds High enantioselectivity for chiral α-allenyl alcohols researcher.life
Chiral Primary Amines (e.g., Cinchona-based) Enantioselective rearrangement of cinnamyloxycyclohexanone derivatives High diastereo- and enantioselectivity for α-hydroxy ketones researcher.liferesearchgate.net
Chiral Lithium Amide Enantioselective rearrangement of carboxylic acid enolates Highly functionalized chiral α-hydroxycarboxylic acids researcher.life

Enzymatic Hydrolysis Approaches (e.g., Porcine Liver Esterase) for Enantioselective Transformations

Enzymatic hydrolysis is a key technique for the resolution of racemates and the asymmetric synthesis of chiral compounds. wikipedia.org Hydrolases, and in particular esterases, are widely used due to their broad substrate specificity and high enantioselectivity. nih.govleebio.com Porcine Liver Esterase (PLE) is a serine hydrolase that has been extensively applied in organic synthesis to catalyze the enantioselective hydrolysis of a wide range of esters to their corresponding carboxylic acids. wikipedia.orgresearchgate.net

This method can be applied to the synthesis of enantiomerically enriched this compound through two primary strategies:

Kinetic Resolution: A racemic mixture of an ester of this compound is subjected to hydrolysis by PLE. The enzyme selectively catalyzes the hydrolysis of one enantiomer at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantiomerically enriched ester from the enantiomerically enriched carboxylic acid product. wikipedia.org

Desymmetrization: A prochiral or meso-diester substrate, which has a plane of symmetry, can be selectively hydrolyzed by PLE to produce a chiral monoester. This approach can theoretically yield the product with 100% enantiomeric excess (ee). wikipedia.org

The stereochemical outcome of PLE-catalyzed hydrolysis can be predicted using active-site models developed for the enzyme. These models help in designing substrates to achieve high enantioselectivity for the desired product enantiomer. wikipedia.org The utility of PLE is broad, as it acts on various substrates including malonates, glutarates, and cyclic diesters, making it a versatile tool for creating chiral building blocks. wikipedia.orgnih.gov

Control and Determination of Diastereoisomeric and Enantiomeric Purity in Asymmetric Synthesis

The success of an asymmetric synthesis is quantified by the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the product. Diastereomeric excess refers to the prevalence of one diastereomer over another, while enantiomeric excess measures the degree to which one enantiomer is present in greater quantity than its mirror image. york.ac.ukuvic.ca

Accurate determination of these values is critical. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The d.e. of a mixture of diastereomers can often be determined directly from the integration of distinct signals in the ¹H NMR spectrum, as diastereomers have different physical properties and thus different NMR spectra. york.ac.uk For determining e.e., chiral shift reagents can be added to the sample, which form diastereomeric complexes with the enantiomers, inducing chemical shift differences that can be resolved by NMR.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying stereoisomers. By using a chiral stationary phase (CSP), enantiomers can be separated into distinct peaks, and the e.e. can be calculated from the relative peak areas. york.ac.uk

Chiral Derivatizing Agents: Enantiomers can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be analyzed by standard chromatographic or spectroscopic methods to determine the original enantiomeric composition.

Control over stereochemistry is achieved through the careful selection of chiral catalysts, reagents, or auxiliaries. york.ac.ukuvic.ca For example, in the wikipedia.orgurfu.ru-Wittig rearrangement, the choice of a chiral ligand or catalyst directs the reaction to favor the formation of one enantiomer. researchgate.net Similarly, in enzymatic reactions, the inherent chirality of the enzyme's active site dictates the stereochemical outcome. wikipedia.org

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions are among the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis. mdpi.comyoutube.com These reactions are characterized by their mild conditions, high functional group tolerance, and predictable selectivity, making them indispensable tools for the construction of complex molecules like substituted pent-4-enoic acids.

Cross-Coupling Reactions for the Formation of Substituted Pent-4-enoic Acids

Palladium-catalyzed cross-coupling reactions enable the formation of C-C bonds by coupling an organometallic reagent with an organic halide or pseudohalide. youtube.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely used to construct molecular frameworks. The synthesis of this compound and its analogues can be envisioned through various cross-coupling strategies to assemble the core structure.

For example, a Heck-type reaction could couple an aryl halide (like 4-iodoanisole) with a suitable pentenoic acid derivative. A palladium-catalyzed δ-selective reductive Heck reaction has been developed for 4-pentenoic acid derivatives, yielding δ-aryl pentanoic acid derivatives. rsc.org While this addresses a different position, it highlights the potential of Heck reactions in functionalizing the pentenoic acid scaffold.

The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is another highly versatile method. mdpi.com A strategy for synthesizing 3-aryl pent-4-enoic acids could involve the coupling of an arylboronic acid (e.g., 4-methoxyphenylboronic acid) with a suitable halogenated pent-4-enoic acid precursor. These reactions are often facilitated by palladium catalysts with specific phosphine (B1218219) ligands and proceed through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 2: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions This table is generated based on data from the text and provides a summary of applicable reaction types.

Reaction Name Coupling Partners Bond Formed Relevance to Synthesis
Heck Reaction Aryl/Vinyl Halide + Alkene C(sp²)-C(sp²) Arylation of an alkene backbone to introduce the aryl group. rsc.org
Suzuki-Miyaura Coupling Organoboron Reagent + Organic Halide C(sp²)-C(sp²) Versatile method for coupling the aryl moiety to the pentenoic acid chain. mdpi.com
Sonogashira Coupling Terminal Alkyne + Organic Halide C(sp²)-C(sp) Useful for creating alkyne-containing precursors for further transformations. mdpi.com

| Reductive Heck Reaction | Alkenyl Carbonyl + Aryl Halide | C(sp²)-C(sp³) | Allows for the formation of aryl-substituted alkanoic acids. rsc.org |

A known high-yield synthesis of this compound involves the reaction of p-methoxycinnamyl alcohol with triethyl orthoacetate, which proceeds through a Johnson-Claisen rearrangement. lookchem.com While not a palladium-catalyzed cross-coupling, this reaction represents an efficient alternative for constructing the basic framework of the target molecule.

Cycloisomerization of Alkyne Precursors to Alkylidene Lactones

Palladium catalysts are also effective in mediating the cycloisomerization of unsaturated systems. The intramolecular cyclization of alkyne-containing precursors provides an efficient route to various cyclic structures, including lactones. mdpi.comdocumentsdelivered.com Specifically, alkynoic acids can undergo palladium(II)-catalyzed cyclization to form alkylidene lactones. documentsdelivered.com

This methodology can be applied to synthesize lactone analogues of this compound. An appropriately substituted pentynoic acid, for example, 3-(4-methoxyphenyl)pent-4-ynoic acid, could serve as a precursor. In the presence of a palladium(II) catalyst, this precursor would undergo an intramolecular hydroalkoxylation/cyclization to yield a γ-alkylidene-γ-butyrolactone.

These reactions often proceed via an initial coordination of the palladium catalyst to the alkyne, followed by intramolecular nucleophilic attack by the carboxylic acid oxygen. This domino process efficiently constructs the heterocyclic ring system. mdpi.com The resulting alkylidene lactones are versatile intermediates that can be further functionalized.

Photoredox Catalysis in C-C and C-Heteroatom Bond Formations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. By harnessing the energy of visible light, photocatalysts can initiate single-electron transfer processes, generating highly reactive radical intermediates that can participate in a wide range of chemical transformations.

Application of Photoredox-Enabled 1,2-Dialkylation via Ireland–Claisen Rearrangement to Pent-4-enoic Acid Systems

A novel and efficient method for the 1,2-dialkylation of α,β-unsaturated carboxylic acids has been developed by combining photoredox catalysis with the Ireland-Claisen rearrangement. This strategy allows for the simultaneous formation of two new carbon-carbon bonds at the α- and β-positions of an acrylate (B77674) system, providing a direct route to complex carboxylic acid structures.

The reaction cascade is initiated by the photocatalytic generation of an alkyl radical, which then undergoes a Giese-type addition to the β-position of an allyl acrylate derivative. The resulting radical intermediate is then reduced by the photocatalyst to form an enolate. This enolate is trapped in situ with a silylating agent to form a silyl (B83357) ketene (B1206846) acetal (B89532), which then undergoes a researchgate.netresearchgate.net-sigmatropic Ireland-Claisen rearrangement. Subsequent hydrolysis of the silyl ester yields the desired γ,δ-unsaturated carboxylic acid. This methodology is particularly relevant for the synthesis of analogues of this compound, as it allows for the introduction of diverse alkyl groups at the positions adjacent to the aromatic ring.

The key features of this transformation are its mild, redox-neutral, and transition-metal-free conditions. The use of readily available alkyl boronic acids as radical precursors further enhances the practicality of this method. The diastereoselectivity of the Ireland-Claisen rearrangement can be controlled by the geometry of the silyl ketene acetal, often favoring the formation of the E-olefin.

Table 1: Examples of Photoredox-Enabled 1,2-Dialkylation of Acrylates

EntryAllyl Acrylate SubstrateAlkyl Radical PrecursorProductYield (%)
1Allyl methacrylatetert-Butyl boronic acid3,3-Dimethyl-2-vinylhexanoic acid85
2Cinnamyl acrylateCyclohexyl boronic acid2-(Cyclohexylmethyl)-3-phenyl-pent-4-enoic acid72
3Allyl acrylateIsopropyl boronic acid2-Isopropy-pent-4-enoic acid91

Investigation of Photoinduced Decompositions and Reactivity with Pent-4-enoic Acid

The photochemical behavior of molecules containing both a styrenyl-like moiety, such as the 4-methoxyphenyl (B3050149) group, and a carboxylic acid function is of significant interest. While specific studies on the photoinduced decomposition of this compound are not extensively documented, the reactivity of related systems provides valuable insights into potential photochemical pathways.

Styrenyl derivatives are known to undergo a variety of photochemical reactions, including [2+2] cycloadditions, E/Z isomerizations, and radical additions. nih.gov In the presence of a photocatalyst and a suitable reaction partner, the double bond of the pent-enoic acid moiety can participate in these transformations. For instance, visible-light photoredox catalysis can facilitate the dehydrogenative functionalization of styryl compounds with carboxylic acids, leading to the formation of allylic carboxylates. nih.gov

Furthermore, the 4-methoxyphenyl group can also be photochemically active. The electron-donating nature of the methoxy (B1213986) group can influence the excited-state properties of the aromatic ring, potentially leading to photoinduced electron transfer processes. In the context of this compound, irradiation with UV or visible light could potentially lead to intramolecular cyclization reactions or reactions with external reagents. The specific outcome of such reactions would be highly dependent on the reaction conditions, including the wavelength of light, the presence of a photosensitizer, and the solvent.

Other Targeted Synthetic Approaches

Beyond photoredox catalysis, several other targeted synthetic methodologies are crucial for the preparation and modification of this compound and its analogues. These include strategic esterification and transesterification reactions, as well as the functionalization of the pent-4-enoic acid scaffold.

Esterification and Transesterification Strategies for β-Ketoesters

β-Ketoesters are versatile intermediates in organic synthesis and can serve as precursors to compounds like this compound. Esterification and transesterification are fundamental reactions for modifying these intermediates.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a particularly useful strategy. A wide array of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been employed for this transformation. researchgate.net For β-ketoesters, the reaction often proceeds through an enol intermediate, which can be facilitated by chelation to a metal catalyst. researchgate.net Solvent-free conditions using heterogeneous catalysts, such as silica-supported boric acid, offer an environmentally friendly and efficient approach to transesterification. researchgate.net These methods allow for the conversion of readily available methyl or ethyl β-ketoesters into more complex esters with a variety of alcohol partners. researchgate.netresearchgate.net

Table 2: Catalytic Systems for the Transesterification of β-Ketoesters

CatalystReaction ConditionsAdvantagesReference
Silica Supported Boric AcidSolvent-free, thermalEnvironmentally friendly, high yield researchgate.net
CoCl₂Mild conditionsGood functional group tolerance researchgate.net
Enzymes (e.g., Lipases)Aqueous or organic mediaHigh selectivity researchgate.net
Protic Acids (e.g., H₂SO₄)Anhydrous conditionsReadily available researchgate.net

Functionalization of Pent-4-enoic Acid Scaffolds through Various Reactions

The pent-4-enoic acid scaffold offers multiple sites for chemical modification, including the carboxylic acid group, the double bond, and the α- and β-positions. A variety of reactions can be employed to functionalize this backbone.

The terminal double bond is a key site for functionalization. For instance, halocyclization reactions, such as iodolactonization or bromolactonization, can be used to construct a γ-lactone ring fused to the pentanoic acid backbone. Chemoenzymatic methods using haloperoxidases have been developed for the efficient and environmentally friendly bromolactonization of 4-pentenoic acid. nih.gov

The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or alcohols, using standard organic transformations. These modifications can be used to introduce a wide range of substituents and to modulate the physicochemical properties of the molecule.

Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxyphenyl Pent 4 Enoic Acid Systems

Reactivity Profile of the Pent-4-enoic Acid Moiety

The terminal olefin (C=C π bond) is an electron-rich center, making it susceptible to attack by electrophiles. ethz.ch Common electrophilic addition reactions include halogenation, hydrohalogenation, and hydration. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the terminal carbon (C-5), and the nucleophile adds to the more substituted carbon (C-4), leading to the formation of a carbocation intermediate stabilized by the adjacent carbon chain.

Nucleophilic additions to unactivated alkenes are less common but can be achieved, particularly with the aid of transition metal catalysts. researchgate.net For instance, palladium-catalyzed reactions can facilitate the addition of various nucleophiles across the double bond. In such processes, the reaction pathway and regioselectivity can often be controlled by the choice of catalyst and ligands, sometimes favoring anti-Markovnikov addition. researchgate.net

Research on the interaction of tethered nucleophiles with olefinic π-systems has shown that even a remote functional group can influence reactivity. nih.gov NMR studies on compounds with both an olefin and a nucleophilic group (like a carboxylic acid) demonstrate "through-space" interactions that can polarize the double bond, potentially altering its susceptibility to external reagents. nih.gov

Reaction TypeReagent ExampleExpected Major Product RegiochemistryMechanistic Pathway
Electrophilic Addition HBrMarkovnikov (Br at C-4)Carbocation intermediate
Electrophilic Addition Br₂Anti-addition of Br across C4-C5Cyclic bromonium ion intermediate
Catalytic Hydrogenation H₂/PdSaturation of the double bondSyn-addition on catalyst surface
Palladium-Catalyzed Nucleophilic Addition Nu⁻/Pd(0)Varies (often anti-Markovnikov)Oxidative addition/reductive elimination

The carboxylic acid group is not merely a spectator in reactions involving the terminal olefin. Its presence can significantly influence reaction pathways through several mechanisms.

Intramolecular Nucleophilic Participation : The carboxylic acid or its conjugate base (carboxylate) can act as an internal nucleophile. In electrophilic additions, the carboxylate can attack the intermediate carbocation or cyclic halonium ion formed at the double bond, leading to the formation of a lactone (a cyclic ester). This intramolecular cyclization is often kinetically favored, especially for the formation of five- or six-membered rings.

Directing Group Effects : In metal-catalyzed reactions, the carboxylate can act as a directing group, coordinating to the metal center and delivering the reagents to a specific face of the double bond, thereby influencing stereoselectivity. nih.gov The weak directing ability of the carboxylate group presents a challenge, but suitable ligands can enable these transformations. nih.gov

Electronic Influence : The carboxylic acid is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the nearby double bond. However, this effect is transmitted through the sigma bonds and diminishes with distance, so its impact on the terminal olefin in a pent-4-enoic acid system is generally modest compared to conjugated systems. libretexts.org

Studies on nucleophile-assisted alkene activation (NAAA) suggest that the tethered carboxylic acid can pre-organize the transition state for electrophilic addition, affecting both the rate and stereoselectivity of the reaction. nih.gov

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Reaction Outcomes

The substituent at the C-3 position, the 4-methoxyphenyl group, exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects. wikipedia.org

Electronic Effects: The 4-methoxyphenyl group possesses a methoxy (B1213986) (-OCH₃) substituent, which is strongly electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). researchgate.net The dominant resonance effect increases electron density on the phenyl ring, particularly at the ortho and para positions. This electronic character can influence reactions in several ways:

It can stabilize any adjacent positive charge that might develop during a reaction, for example, at the benzylic C-3 position. This can affect the rates and pathways of reactions involving this center.

The electron-rich nature of the aromatic ring makes it susceptible to electrophilic aromatic substitution, although this is a separate reactive site from the pentenoic acid chain.

Steric Effects: The 4-methoxyphenyl group is sterically bulky. wikipedia.org This steric hindrance can:

Influence the facial selectivity of reactions at the double bond. Reagents may preferentially approach from the side opposite the bulky aromatic group, leading to diastereoselective outcomes.

Dictate the conformation of the molecule, which in turn affects the feasibility of intramolecular reactions like lactonization. wikipedia.org

Hinder reactions that require nucleophilic attack at the C-3 position. nih.gov

EffectOriginInfluence on Reactivity
Electronic (+R) Resonance donation from -OCH₃ groupStabilizes adjacent carbocations; Activates the aromatic ring. researchgate.net
Electronic (-I) Electronegativity of oxygenMinor electron withdrawal through sigma bonds. researchgate.net
Steric Hindrance Physical size of the substituentDirects incoming reagents to the less hindered face; Influences molecular conformation. wikipedia.orgnih.gov

Intramolecular Cyclization and Rearrangement Processes

The structure of 3-(4-methoxyphenyl)pent-4-enoic acid and its derivatives is amenable to various intramolecular reactions, including cyclizations and complex rearrangements, which can lead to the formation of intricate molecular architectures.

While not a direct reaction of the title carboxylic acid, the princeton.eduresearchgate.net-Wittig rearrangement is a powerful and relevant transformation for structurally related allyl ether systems, such as those derived from allyloxy malonates. scripps.edumdpi.com This type of rearrangement is a concerted, pericyclic process that involves the transformation of an allylic ether into a homoallylic alcohol upon treatment with a strong base. scripps.edu

In the context of an allyloxy malonate system, the reaction proceeds as follows:

A strong base (e.g., n-butyllithium) deprotonates the carbon atom between the two ester groups of the malonate, which is highly acidic, forming a stabilized carbanion.

This carbanion then undergoes a concerted princeton.eduresearchgate.net-sigmatropic shift. This involves the cleavage of the C-O bond of the ether and the formation of a new C-C bond between the malonate carbon and the terminal carbon of the allyl group.

The result is a rearranged homoallylic alcohol, which retains the malonate functionality.

This rearrangement is often highly stereoselective. scripps.edu The princeton.edu-Wittig rearrangement can be a competing process, particularly at higher temperatures, and is thought to proceed through a non-concerted radical dissociation-recombination mechanism. scripps.edu

These rearrangements can also serve as the first step in a cascade reaction sequence. nih.govnih.gov A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction results from the functionality generated in the previous step, all occurring in a single pot. nih.gov For example, the homoallylic alcohol produced from a princeton.eduresearchgate.net-Wittig rearrangement could subsequently undergo an intramolecular cyclization or another transformation, rapidly building molecular complexity from a relatively simple starting material. researchgate.net

RearrangementKey FeaturesTypical Conditions
princeton.eduresearchgate.net-Wittig Concerted, sigmatropic rearrangement; High stereoselectivity. scripps.eduStrong base (e.g., n-BuLi, LDA); Low temperatures. scripps.edu
princeton.edu-Wittig Non-concerted radical mechanism; Often competes with princeton.eduresearchgate.net rearrangement. scripps.eduStrong base; Can be favored at higher temperatures. scripps.edu

Azidolactonization and Other Heterocyclization Studies of Unsaturated Carboxylic Acids

The synthesis of heterocyclic compounds through the cyclization of unsaturated carboxylic acids is a fundamental strategy in organic chemistry. One such transformation is azidolactonization, where an azide (B81097) source is used to induce the cyclization of an unsaturated acid to form an azido-substituted lactone. This reaction typically proceeds via the addition of an azide radical or an electrophilic azide species to the double bond, followed by intramolecular trapping by the carboxylic acid group. For a substrate like this compound, this would be expected to yield a γ-lactone bearing an azidomethyl group.

Other heterocyclization reactions of unsaturated carboxylic acids are widely reported. For instance, halolactonization, using an electrophilic halogen source, is a common method for producing halolactones. Similarly, selenolactonization can be achieved with electrophilic selenium reagents. These reactions are valuable for the synthesis of functionalized lactone rings, which are important structural motifs in many natural products and biologically active molecules. The general reactivity of the vinyl group in this compound makes it a suitable candidate for such transformations.

Oxidative Cyclization of β,γ-Unsaturated Acids to γ-Butenolides using Chiral Catalysts

The oxidative cyclization of β,γ-unsaturated acids to γ-butenolides is a significant transformation that has been the subject of extensive research. This reaction allows for the direct formation of a butenolide ring system, which is a core structure in numerous natural products. The use of chiral catalysts in these reactions can enable the enantioselective synthesis of butenolides, providing access to optically active compounds.

For a generic β,γ-unsaturated carboxylic acid, a proposed catalytic cycle for oxidative cyclization often involves the coordination of the carboxylic acid to a metal catalyst, followed by an intramolecular attack of the carboxylate onto the alkene, which has been activated by the metal. Subsequent oxidation and elimination steps then lead to the formation of the γ-butenolide product. In the context of this compound, a chiral catalyst would be designed to control the stereochemistry of the newly formed stereocenter during the cyclization process. Various transition metal catalysts, often based on palladium, copper, or rhodium, have been developed for such asymmetric transformations. The electronic properties of the 4-methoxyphenyl group in this compound could influence the reactivity and selectivity of such a cyclization.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these cyclization reactions is crucial for optimizing reaction conditions and for the rational design of new catalysts and substrates. Mechanistic studies often involve a combination of experimental and computational approaches.

Catalytic Roles and Proposed Intermediates in Transformations

In catalytic heterocyclization reactions of unsaturated carboxylic acids, the catalyst can play several roles. It can act as a Lewis acid to activate the carboxylic acid or the double bond, or it can participate directly in the bond-forming steps. For example, in a palladium-catalyzed oxidative cyclization, a proposed mechanism might involve the formation of a Pd(II)-alkene π-complex. This is followed by intramolecular oxypalladation, where the carboxylate attacks the coordinated alkene to form a five-membered palladacycle. Subsequent β-hydride elimination would then generate the butenolide product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle.

The nature of the ligands on the metal catalyst is critical in controlling the reactivity and selectivity of the reaction. Chiral ligands are employed to induce enantioselectivity by creating a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the alkene during the cyclization step. The intermediates in these catalytic cycles, such as the metal-alkene complex and the palladacycle, are often transient and are typically studied through a combination of spectroscopic methods and computational modeling.

Spectroscopic and Computational Approaches to Mechanistic Understanding

Spectroscopic techniques are invaluable tools for identifying reaction intermediates and elucidating reaction mechanisms. In-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, products, and observable intermediates over the course of a reaction. For example, changes in the vibrational frequencies of the carbonyl group in the carboxylic acid upon coordination to a metal catalyst could be observed by IR spectroscopy. Similarly, NMR spectroscopy can provide detailed structural information about any stable intermediates that may form.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to model the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway. This allows for the determination of the most likely reaction mechanism and can provide insights into the factors that control the selectivity of the reaction. For the cyclization of this compound, computational studies could be used to evaluate the relative energies of different possible transition states leading to various stereoisomers of the product, thereby explaining the origin of enantioselectivity in a chirally catalyzed reaction. These studies can also help in the design of new catalysts with improved activity and selectivity.

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Advanced Structural and Spectroscopic Characterization in Research on 3 4 Methoxyphenyl Pent 4 Enoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically within 0.001 Da), HRMS allows for the calculation of a unique molecular formula.

For 3-(4-Methoxyphenyl)pent-4-enoic acid, the molecular formula is established as C₁₂H₁₄O₃. lookchem.com The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). This calculation provides a precise theoretical value that is then compared against the experimentally determined mass from the HRMS instrument. The close correlation between the theoretical and experimental mass provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Research findings in the analysis of related organic molecules consistently rely on HRMS to verify synthetic products. ontosight.ai The technique's ability to provide high-precision mass data is fundamental for confirming the identity of novel compounds and ensuring the purity of research samples.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₄O₃
Theoretical Exact Mass 206.0943 Da

Note: The theoretical exact mass is calculated using the most common isotopes: C (12.000000), H (1.007825), O (15.994915).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Research

IR and UV-Vis spectroscopy are powerful techniques that probe the vibrational and electronic properties of a molecule, respectively. Together, they provide detailed information about the functional groups present and the nature of the conjugated systems within the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for identifying the functional groups within a compound.

For this compound, the structure contains several key functional groups that give rise to a distinct IR spectrum:

Carboxylic Acid (-COOH): This group is identified by a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region. A sharp and intense C=O (carbonyl) stretching band is also expected around 1700-1725 cm⁻¹.

Aromatic Ring (p-substituted): The presence of the parasubstituted benzene (B151609) ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Vinyl Group (-CH=CH₂): The terminal alkene is characterized by a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹.

Methoxy (B1213986) Group (-OCH₃): A C-O stretching band for the ether linkage is typically observed in the 1250-1020 cm⁻¹ region.

Analysis of structurally similar compounds confirms these characteristic absorption regions. vscht.czresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Carboxylic Acid C=O stretch 1725 - 1700
Aromatic/Vinyl =C-H stretch 3100 - 3010
Alkyl -C-H stretch 2960 - 2850
Vinyl C=C stretch ~1640
Aromatic C=C stretch 1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation in the system. Molecules with conjugated systems, such as aromatic rings and double bonds, typically exhibit strong UV absorption.

The structure of this compound contains a methoxy-substituted phenyl ring, which is a strong chromophore. The presence of this aromatic system, conjugated with the pentenoic acid chain, is expected to result in significant UV absorbance. Spectroscopic data from related methoxyphenyl-containing compounds show strong absorption in the UV region. researchgate.net The electronic transitions responsible for this absorption are typically π → π* transitions associated with the conjugated system. The exact λmax would be influenced by the solvent used for the analysis due to solvent-solute interactions.

Table 3: Expected UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Expected λmax (nm)
4-Methoxyphenyl (B3050149) Group π → π* ~220 - 280

Pharmacological and Biological Research Prospects for 3 4 Methoxyphenyl Pent 4 Enoic Acid Analogues

Investigation of Enzyme Interactions and Modulation of Metabolic Pathways by Related Compounds

The interaction of chemical compounds with enzymes is a cornerstone of pharmacology. Analogues of 3-(4-methoxyphenyl)pent-4-enoic acid, by virtue of their structural components, are likely to interact with various enzyme systems and modulate metabolic pathways.

Food-derived components have been studied for their role in modulating metabolic pathways involved in detoxification. nih.gov These processes are often categorized into Phase I and Phase II reactions. Phase I, primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes, involves the addition of an oxygen atom to create a reactive site on a foreign compound. nih.gov Phase II involves the conjugation of a water-soluble group to this site, facilitating excretion. nih.gov

Various foods and their bioactive components have been shown to influence the activity of these pathways. nih.gov For instance, cruciferous vegetables can induce CYP1A1 and 1A2 enzymes. nih.gov The methoxyphenyl moiety in analogues of this compound could potentially interact with CYP450 enzymes, influencing the metabolism of other substances.

Furthermore, some natural compounds have been shown to selectively inhibit certain CYP enzymes. Chrysoeriol, found in rooibos tea and celery, for example, can inhibit CYP1B1 in vitro. nih.gov This highlights the potential for designing analogues with specific inhibitory or inductive effects on metabolic enzymes, which could have implications for drug-drug interactions and personalized medicine. Research in this area would involve screening analogues against a panel of metabolic enzymes to determine their interaction profiles.

Exploration of Antioxidant Properties in Structurally Similar Molecules

Oxidative stress is implicated in the pathophysiology of numerous diseases, making the discovery of novel antioxidants a significant research focus. researchgate.netdoaj.org The methoxyphenyl group, a key feature of this compound, is present in many compounds with known antioxidant activity.

Studies on phenolic acids have established clear structure-antioxidant activity relationships. The presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can enhance the antioxidant activities of these compounds. nih.govresearchgate.net The electron-donating nature of these groups is believed to contribute to their radical scavenging capabilities. nih.gov The position and number of these groups on the aromatic ring also play a crucial role in determining the antioxidant potency. researchgate.net

For example, research on 2-methoxyphenol derivatives has identified new compounds with significant antioxidant properties, as evaluated by assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netdoaj.org The exploration of analogues of this compound could involve synthesizing derivatives with varying substitution patterns on the phenyl ring to optimize antioxidant activity.

Table 1: Antioxidant Activity of Phenolic Acid Derivatives This is an interactive data table based on generalized findings from cited research.

Compound TypeDPPH Radical Scavenging ActivityABTS Radical Scavenging ActivityOxygen Radical Absorbance Capacity (ORAC)
2-Methoxyphenol DerivativesModerate to HighModerate to HighData Varies
Hydroxycinnamic AcidsHighHighHigh
Hydroxybenzoic AcidsModerateModerateModerate

Studies on Neuroprotective, Anti-Amnesic, and Cognition-Enhancing Activities of Methoxyphenyl Derivatives

The methoxyphenyl moiety is a common feature in a number of compounds that have been investigated for their beneficial effects on the central nervous system. These effects include neuroprotection, the ability to counteract memory loss (anti-amnesic), and the enhancement of cognitive functions.

One example is 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, a salidroside (B192308) analog, which has demonstrated protective effects against neurotoxicity in cell cultures. nih.gov Its neuroprotective action is thought to be mediated by the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related genes and proteins. nih.gov

In the realm of memory and cognition, E-p-methoxycinnamic acid, a phenylpropanoid, has shown significant anti-amnesic activity in animal models of scopolamine-induced amnesia. nih.gov This compound was found to improve deficits in both short-term and long-term memory. nih.gov The study suggested that the para-methoxy group, along with the α,β-unsaturated carboxyl moiety, might be critical for its cognition-enhancing effects. nih.gov

Furthermore, research into alkoxyphenylacetamide derivatives has been pursued for their potential as memory-enhancing agents, particularly in the context of Alzheimer's disease. wisdomlib.org These studies underscore the potential of developing analogues of this compound as novel therapeutics for neurodegenerative diseases and cognitive disorders. wisdomlib.orgresearchgate.net Investigations in this area would involve assessing the ability of new analogues to protect neuronal cells from various insults and to improve memory and learning in preclinical models. researchgate.netijpscr.info

Research into Hepatic Lipid Metabolism Modulation by Related Phenylpropanoic Acid Metabolites

The liver is a central organ in the regulation of lipid metabolism, and its dysfunction can lead to conditions such as non-alcoholic fatty liver disease (NAFLD). researchgate.netnih.gov Dietary fatty acids and their metabolites are known to influence hepatic lipid metabolism by modulating the transcription of genes encoding key enzymes. nih.govnih.gov

Phenylpropanoic acid metabolites, which share structural similarities with this compound, are an area of interest in this field. The composition of dietary fatty acids can significantly impact the balance between lipid supply (through uptake or synthesis) and lipid clearance (through oxidation or export). nih.gov

Studies have shown that certain polyunsaturated fatty acids (PUFAs) can limit the deposition of triglycerides in the liver. nih.govresearchgate.net The mechanisms by which these fatty acids exert their effects are complex and involve the regulation of various transcription factors that control fatty acid synthesis and oxidation. nih.govresearchgate.net Given the structural relationship, it is plausible that analogues of this compound could interact with the pathways that regulate hepatic lipid homeostasis. Future research could explore the effects of these analogues on lipid accumulation in liver cells and their influence on the expression of genes involved in lipid metabolism.

Assessment of Antimicrobial and Antifungal Activities of Pentenoic Acid Derivatives

The increasing prevalence of drug-resistant microbes necessitates the development of new antimicrobial and antifungal agents. nih.gov Pentenoic acid and its derivatives have emerged as a class of compounds with potential in this area. ontosight.ai

Research has shown that various fatty acids and their derivatives possess inhibitory activity against a range of fungal species. researchgate.netnih.gov For example, certain alkenoic acid derivatives isolated from endophytic fungi have demonstrated antifungal activity against Candida albicans and the corn pathogen Exserohilum turcicum. nih.gov The mechanism of action for some fatty acid-based antifungals is thought to involve the disruption of the fungal cell membrane or the inhibition of essential enzymes like N-myristoyltransferase. nih.gov

In the antibacterial domain, a series of synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids exhibited good activity against several Gram-positive bacteria, including multidrug-resistant strains. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were in the range of 2–4 µg/mL. nih.gov These findings suggest that the pentenoic acid scaffold can be a valuable starting point for the design of novel antimicrobial and antifungal drugs.

Table 2: Antimicrobial and Antifungal Potential of Related Compounds This is an interactive data table based on generalized findings from cited research.

Compound ClassTarget Organism(s)Observed Effect
Pentenoic Acid DerivativesBacteria, FungiGrowth Inhibition
Alkenoic Acid DerivativesCandida albicans, Exserohilum turcicumAntifungal Activity
Substituted Pentanoic AcidsGram-positive bacteriaAntibacterial Activity
Fatty Acid DerivativesVarious FungiInhibition of growth and mycotoxin production

Structure-Activity Relationship (SAR) Studies for Designing Bioactive Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov Such studies are crucial for the rational design and optimization of bioactive compounds.

For analogues of this compound, SAR studies would involve systematically modifying different parts of the molecule—the methoxyphenyl ring, the pentenoic acid chain, and the position of the double bond—and evaluating the impact of these changes on a specific biological activity.

For instance, in the context of anticancer agents, SAR studies on substituted pentanoic acids have been conducted to understand their cytotoxic properties. nih.govresearchgate.net Similarly, research on 1,1-bis(4-methoxyphenyl)-2-phenylalkenes has explored how different substituents on the alkene chain affect their cytotoxic effects. nih.gov

Theoretical and Computational Chemistry Approaches to 3 4 Methoxyphenyl Pent 4 Enoic Acid

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Competing Pathways

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. synopsys.com It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. numberanalytics.comumn.edu For 3-(4-Methoxyphenyl)pent-4-enoic acid, DFT can be employed to map out the potential energy surface for various chemical transformations, identifying transition states and intermediates to elucidate the most favorable reaction pathways. arxiv.org

A relevant reaction to investigate would be an intramolecular electrophilic substitution, such as a Friedel-Crafts-type cyclization, where the carboxylic acid or a derivative could be activated to react with the electron-rich methoxyphenyl ring. This could potentially lead to the formation of a five-membered or six-membered ring, creating a tetralone or indanone derivative. DFT calculations can determine the viability of these competing pathways.

The process involves:

Geometry Optimization: The three-dimensional structures of the reactant, potential transition states (TS), intermediates, and products are optimized to find their lowest energy conformations.

Frequency Analysis: This calculation confirms the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

By comparing the activation energies for competing pathways, the kinetically favored product can be predicted. A lower activation energy implies a faster reaction rate under kinetic control.

Hypothetical DFT Results for Intramolecular Cyclization

The following interactive table presents hypothetical data for the DFT-calculated activation and reaction energies for two competing cyclization pathways of an activated derivative of this compound.

Reaction PathwayRing SizeActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)Predicted Kinetic Product
Pathway A5-membered (Indanone formation)18.5-5.2Yes
Pathway B6-membered (Tetralone formation)24.1-8.9No

Note: This table is for illustrative purposes only and does not represent real experimental or calculated data.

Molecular Modeling and Dynamics Simulations for Conformational Studies

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the vast conformational space available to such molecules. tandfonline.commdpi.com

The key rotatable bonds in this compound include the C-C bonds within the pentenoic acid chain and the bond connecting the chiral center to the phenyl ring. Rotation around these bonds gives rise to numerous conformers.

A typical computational workflow includes:

Conformational Search: Using molecular mechanics force fields, a systematic or stochastic search is performed to identify stable, low-energy conformers. This provides a static picture of the molecule's preferred shapes.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior, an MD simulation is performed. nih.gov The molecule is placed in a simulated environment (e.g., a box of water molecules) and the motions of all atoms are calculated over time by solving Newton's equations of motion. biorxiv.org This provides a trajectory that reveals how the molecule flexes, bends, and transitions between different conformational states, offering a more realistic representation of its behavior in solution.

These studies can identify the most populated conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Illustrative Conformational Analysis Data

This table shows hypothetical data for three low-energy conformers of this compound, defined by two key dihedral angles.

Conformer IDDihedral Angle 1 (O=C-C-C) (degrees)Dihedral Angle 2 (C-C-C-Phenyl) (degrees)Relative Energy (kcal/mol)
Conf-1178.565.20.00
Conf-2-85.370.11.25
Conf-3175.9-170.82.10

Note: This table is for illustrative purposes only. Dihedral angles and energies are hypothetical.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry can accurately predict various spectroscopic properties, serving as a powerful tool to confirm the identity and structure of a synthesized compound. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is highly effective. acs.orgrsc.org Calculated magnetic shielding constants are converted to chemical shifts by referencing them against a standard compound (e.g., TMS). These predictions can help assign complex spectra and distinguish between isomers. acs.org

Infrared (IR) and Raman Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretch, C=C bend, O-H stretch). The resulting theoretical spectrum can be compared with an experimental IR or Raman spectrum to confirm the presence of key functional groups.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. mdpi.commdpi.com This allows for the prediction of the UV-Vis absorption spectrum, including the wavelength of maximum absorbance (λmax). For this compound, TD-DFT could predict the π → π* transitions associated with the aromatic ring and the vinyl group. faccts.deacs.org

Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts

The following table provides an illustrative comparison between DFT-calculated and hypothetical experimental ¹³C NMR chemical shifts for this compound.

Carbon AtomCalculated Chemical Shift (ppm)"Experimental" Chemical Shift (ppm)
Carboxylic (C=O)178.9179.5
Phenyl (C-O)158.5159.1
Vinyl (=CH₂)140.8141.2
Phenyl (C-H)128.3128.9
Phenyl (C-H)114.2114.0
Vinyl (=CH)115.1115.9
Methoxy (B1213986) (-OCH₃)55.155.3
Chiral (CH)45.245.8
Methylene (CH₂)38.739.1

Note: This table is for illustrative purposes only and does not represent real data.

Cheminformatics for Compound Library Design and Data Analysis

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. Using this compound as a starting point, or "scaffold," cheminformatics tools can be used to design and analyze a virtual library of related compounds. lifechemicals.comoup.com

Compound Library Design: The core structure of this compound can serve as a template for generating a virtual library of thousands of analogs. rsc.org This is achieved by computationally decorating the scaffold with different functional groups at specific modification points. For example, one could vary the substituents on the phenyl ring (e.g., replacing methoxy with other alkoxides, halogens, or nitro groups) or modify the carboxylic acid group (e.g., converting it to esters or amides). acs.org

Data Analysis and Filtering: Once a virtual library is generated, cheminformatics tools are used to calculate a range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

Molecular Weight (MW)

LogP (a measure of lipophilicity)

Topological Polar Surface Area (TPSA)

Number of Hydrogen Bond Donors and Acceptors

This data allows for the filtering of the library to select compounds with desirable, drug-like properties (e.g., adhering to Lipinski's Rule of Five) for potential synthesis and screening. oup.com

Illustrative Data for a Virtual Compound Library

This table shows a small, hypothetical selection of analogs based on the this compound scaffold, along with their calculated properties.

Compound IDPhenyl Ring Substituent (R)Acid DerivativeCalculated LogPTPSA (Ų)
Lead Compound4-OCH₃-COOH2.646.5
Analog-0014-Cl-COOH3.146.5
Analog-0024-OCH₃-COOCH₃2.935.5
Analog-0034-NO₂-COOH2.592.4
Analog-0043,4-di-OCH₃-CONH₂1.978.5

Note: This table is for illustrative purposes only. Values are hypothetical.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes for 3-(4-Methoxyphenyl)pent-4-enoic Acid

The established synthesis of this compound often relies on the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. bioinfopublication.org This process typically involves heating an allylic alcohol, such as p-methoxycinnamyl alcohol, with an orthoester like triethyl orthoacetate in the presence of a weak acid catalyst. bioinfopublication.org While effective, future research should focus on enhancing the efficiency and sustainability of this route.

Key opportunities include:

Green Chemistry Approaches: The conventional Claisen rearrangement often requires high temperatures and long reaction times. rsc.org Future work could explore the use of microreactor systems, which can significantly increase reaction efficiency, improve yields, and reduce the need for solvents. rsc.org Additionally, mechanochemical methods, performing the reaction by grinding solids in the absence of a solvent, present another avenue for a greener synthesis. mdpi.com

Catalyst Development: While often acid-catalyzed, research into novel catalysts could lower the energy barrier of the rearrangement. This includes exploring Lewis acids that are more efficient or recyclable. Catalytic enantioselective versions of the aromatic Claisen rearrangement have been developed using copper(II) complexes, suggesting a potential path for creating chiral analogues of the target molecule. nih.gov

Biocatalytic Synthesis: A forward-looking approach would be the development of biocatalytic routes. While not yet specific to this molecule, the synthesis of chiral aryl-containing compounds using enzymes or whole-cell systems is a burgeoning field. magtech.com.cn Future research could involve screening for or engineering enzymes capable of catalyzing the key bond-forming steps, offering a highly selective and environmentally benign synthetic strategy. nih.gov

Synthesis StrategyPotential AdvantagesResearch Focus
Microreactor Technology Faster reaction times, higher yields, solvent-free conditions. rsc.orgAdapting the Johnson-Claisen rearrangement to a continuous flow system.
Mechanochemistry Reduced solvent waste, potential for new reactivity. mdpi.comExploring ball-milling conditions for the reaction of p-methoxycinnamyl alcohol and triethyl orthoacetate.
Advanced Catalysis Lower reaction temperatures, potential for enantioselectivity. nih.govDevelopment of novel Lewis acid or transition-metal catalysts for the rearrangement.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. magtech.com.cnEnzyme screening and engineering for asymmetric synthesis of the target acid or its precursors.

Broadening the Scope of Catalytic Transformations Involving the Pent-4-enoic Acid Moiety

The structure of this compound features two key functional groups ripe for further transformation: a terminal alkene and a carboxylic acid. Future research should aim to leverage modern catalytic methods to functionalize these sites selectively and create a diverse library of derivatives.

Terminal Alkene Functionalization: The unactivated terminal alkene is a versatile handle for introducing molecular complexity. nih.gov Promising catalytic transformations include:

Asymmetric Hydrogenation: The stereoselective reduction of the double bond would yield 3-(4-methoxyphenyl)pentanoic acid, creating a chiral center. This is a well-established method for various substrates, often employing ruthenium or rhodium catalysts with chiral ligands. wikipedia.orgyoutube.com

Hydrofunctionalization Reactions: Methods such as hydrosilylation, hydroboration, and hydroamination can introduce a range of functional groups at the terminal position with high regioselectivity. nih.gov

Difunctionalization Reactions: More advanced strategies that install two new bonds across the alkene in a single step, such as 1,1- or 1,2-dicarbofunctionalization, could rapidly build molecular complexity. rsc.orgresearchgate.net

Carboxylic Acid Modifications: Beyond standard esterification and amidation, catalytic methods can provide efficient access to a wider range of derivatives.

Tandem/Domino Reactions: A particularly exciting avenue is the development of catalytic processes that engage both the alkene and carboxylic acid moieties. For instance, enantioselective bromolactonization, which has been demonstrated on similar aryl alkenoic acids, could be used to generate complex chiral δ-bromolactones in a highly controlled manner. researchgate.net

Deeper Mechanistic Understanding of Complex Reaction Systems and Stereoinduction

A thorough mechanistic understanding is critical for optimizing existing reactions and designing new ones. For this compound, future research should focus on the computational and experimental analysis of its formation and subsequent transformations.

The Johnson-Claisen rearrangement used for its synthesis is known to proceed through a highly ordered, chair-like six-membered transition state, which dictates the stereochemical outcome. organic-chemistry.org However, the precise energetic landscape, including the possibility of competing boat-like transition states or stepwise pathways, warrants deeper investigation. nih.govorganic-chemistry.org Density Functional Theory (DFT) calculations have proven invaluable for mapping the potential energy surfaces of Claisen rearrangements, identifying transition states, and rationalizing the effects of catalysts and substituents. researchgate.netresearchgate.net Such computational studies could be applied to this specific system to predict diastereoselectivity and guide the design of more selective catalysts. numberanalytics.comrsc.org

Furthermore, as new catalytic transformations are applied to the pent-4-enoic acid moiety (as described in 7.2), each will require detailed mechanistic study. For example, in asymmetric hydrogenation, understanding the catalyst-substrate interactions that determine enantioselectivity is key to achieving high efficiency. mdpi.com Automated computational methods are emerging that can explore complex reaction networks without prior assumptions, potentially revealing unexpected side reactions or novel mechanistic pathways. rsc.org

Exploration of New Biological Targets and Pathways for Analogues with Promising Activities

The 4-methoxyphenyl (B3050149) group is a common feature in many biologically active compounds, where it can influence target binding and pharmacokinetic properties. researchgate.net While the biological profile of this compound itself is not widely documented, related structures provide compelling starting points for future research.

A significant lead comes from the analogue N-(4-methoxyphenyl)pentanamide, which has demonstrated anthelmintic (anti-worm) properties against the nematode Toxocara canis. nih.gov This suggests that derivatives of this compound could form the basis of a new class of anthelmintic agents. Future work should involve:

Analogue Synthesis and SAR Studies: A library of derivatives should be synthesized by modifying the carboxylic acid (e.g., esters, amides) and the terminal alkene (e.g., through hydrogenation, dihydroxylation, or epoxidation). Screening these compounds against various parasitic nematodes would help establish a clear Structure-Activity Relationship (SAR), guiding the design of more potent and selective agents. nih.govacs.orgnih.gov

Exploration of Other Therapeutic Areas: The methoxyphenyl moiety is associated with a broad range of activities, including anti-inflammatory, antimicrobial, and antitumor effects. ontosight.aiontosight.ainih.gov A related compound, (E)-3-(3-methoxyphenyl) propenoic acid, has shown anti-angiogenic activity, a mechanism relevant to cancer treatment. nih.gov A broad screening campaign of this compound and its derivatives against various biological targets is therefore warranted.

Target Identification: For any active compounds discovered, identifying the specific biological target is crucial. Modern techniques like thermal proteome profiling combined with in-silico docking can predict and validate interactions between a small molecule and its protein targets within an organism. nih.gov

Integration of Advanced Analytical and Computational Tools for Comprehensive Characterization and Prediction

Future progress in all the areas described above will be accelerated by the integration of state-of-the-art analytical and computational technologies.

Advanced Analytical Methods: The characterization of novel analogues and the monitoring of complex catalytic reactions will require sophisticated analytical techniques. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods can be used for detailed structural elucidation of reaction products and for real-time kinetic analysis of reactions. mdpi.com

Computational Chemistry for Mechanism and Design: As mentioned in section 7.3, quantum chemical calculations like DFT are essential for elucidating reaction mechanisms. rsc.org These tools can also be used proactively to design new catalysts or predict the outcome of unknown reactions before attempting them in the lab. rsc.org

Machine Learning and AI for Activity Prediction: A major opportunity lies in the use of machine learning (ML) and artificial intelligence (AI) to predict the biological activity of novel analogues. uminho.ptresearchgate.net By training algorithms on datasets of known active and inactive compounds, quantitative structure-activity relationship (QSAR) models can be built. acs.orgnih.gov These models can then rapidly screen virtual libraries of thousands of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. acs.orgacs.org

Tool / TechniqueApplication Area(s)Specific Goal
Density Functional Theory (DFT) Synthesis, CatalysisElucidate reaction mechanisms, predict transition state energies, and guide catalyst design. researchgate.netnumberanalytics.com
Advanced NMR Spectroscopy Synthesis, CatalysisUnambiguous structure determination of complex products and real-time reaction monitoring. mdpi.com
Machine Learning (QSAR) Biological ActivityPredict the biological activity of virtual compounds to prioritize synthetic targets. uminho.ptacs.org
Thermal Proteome Profiling Biological ActivityIdentify the specific protein targets of biologically active analogues. nih.gov
Microreactor Technology SynthesisOptimize reaction conditions for efficiency and sustainability. rsc.org

Q & A

Basic: What synthetic strategies are optimal for preparing 3-(4-Methoxyphenyl)pent-4-enoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound can be adapted from protocols for structurally similar pent-4-enoic acid derivatives. Key steps include:

  • Coupling Reactions : Utilize palladium-catalyzed cross-coupling or acid-catalyzed esterification to introduce the 4-methoxyphenyl group. For example, coupling cis-4-benzyloxy-2-buten-1-ol with propanoic acid derivatives under reflux (100–160°C) in THF or DMF .

  • Optimization Parameters :

    ParameterOptimal RangeImpact
    SolventTHF or DMFHigher yields in polar aprotic solvents
    Temperature100–160°CEnsures complete conversion without decomposition
    CatalystPd(PPh₃)₄ or Et₃NFacilitates coupling and neutralizes byproducts
    PurificationColumn chromatography (silica gel, hexane/EtOAc)Removes unreacted starting materials .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Robust characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pent-4-enoic acid chain (δ 5.6–6.2 ppm for the alkene) and methoxyphenyl group (δ 3.8 ppm for OCH₃) .
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected ~220.24 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Detect carboxylic acid C=O stretch (~1700 cm⁻¹) and alkene C=C (~1640 cm⁻¹) .

Advanced: How can researchers design experiments to investigate the compound’s potential enzyme inhibition or receptor modulation?

Methodological Answer:
To study biological interactions:

  • Enzyme Assays :
    • Use purified enzymes (e.g., cyclooxygenase or kinases) in kinetic assays with varying substrate concentrations. Monitor inhibition via fluorescence or absorbance (e.g., NADH depletion at 340 nm).
    • Compare IC₅₀ values with known inhibitors to assess potency .
  • Receptor Binding Studies :
    • Radioligand displacement assays (e.g., using ³H-labeled ligands) on cell membranes expressing target receptors (e.g., GPCRs).
    • Analyze binding affinity (Kᵢ) via Scatchard plots .
  • Structural Insights : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites or receptor pockets .

Advanced: How should contradictory data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Methodological Answer:
Contradictions often arise from dose-dependent effects or assay conditions. Resolve them by:

  • Dose-Response Curves : Test the compound across a wide concentration range (nM to mM) to identify biphasic effects.
  • Redox Profiling : Measure ROS (e.g., DCFDA assay) and antioxidant markers (GSH, SOD) in cell-free vs. cellular systems. Note: At low doses, 3-(4-Methoxyphenyl)acrylic acid analogs show ROS scavenging, while high doses may induce oxidative stress via mitochondrial disruption .
  • Comparative Studies : Use structural analogs (e.g., 3-(4-Hydroxyphenyl)pentanedioic acid) to isolate the role of the methoxy group .

Advanced: What strategies mitigate challenges in stereochemical control during synthesis?

Methodological Answer:
The pent-4-enoic acid’s double bond can lead to E/Z isomerism. To ensure stereochemical purity:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Cu(I)-bisoxazoline complexes) for enantioselective synthesis .
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve isomers.
  • Reaction Monitoring : Track isomer ratios via ¹H NMR (e.g., coupling constants: J = 10–16 Hz for trans, 2–4 Hz for cis) .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Plasma Stability : Add to human plasma (37°C, 5% CO₂), centrifuge at intervals, and quantify remaining compound using LC-MS .

Advanced: What computational methods predict the compound’s ADMET properties?

Methodological Answer:

  • Software Tools : Use SwissADME or ADMETLab 2.0 to predict:
    • Absorption : LogP (optimal <5), Caco-2 permeability.
    • Toxicity : Ames test (mutagenicity), hepatotoxicity alerts.
  • MD Simulations : Run GROMACS for 100 ns to assess membrane penetration or protein binding stability .

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